4-Oxocyclohexanecarboxylate
Description
4-Oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at the 4-position and a carboxylate ester functional group. Its general structure is characterized by a cyclohexane ring substituted with a ketone (C=O) and an ester (-COOR) group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Ethyl this compound (CAS 17159-79-4) is a widely studied derivative, synthesized via Friedländer condensation or peroxidation reactions . It serves as a precursor for antimalarial tetraoxanes , antileishmanial hybrids , and acetylcholinesterase inhibitors . Additionally, it participates in enzymatic reactions, such as the NAD+-dependent oxidation of trans-4-hydroxycyclohexanecarboxylate to this compound, catalyzed by 4-hydroxycyclohexanecarboxylate dehydrogenase .
Properties
Molecular Formula |
C7H9O3- |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)/p-1 |
InChI Key |
OWLXUYGCLDGHJJ-UHFFFAOYSA-M |
SMILES |
C1CC(=O)CCC1C(=O)[O-] |
Canonical SMILES |
C1CC(=O)CCC1C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4-oxocyclohexanecarboxylate derivatives arises from variations in the ester group (R) and substituents on the cyclohexane ring. Below is a detailed comparison:
Table 1: Key Derivatives of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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